molecular formula C20H10Cl2O5 B13992766 2-(4,5-Dichloro-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid CAS No. 81-87-8

2-(4,5-Dichloro-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Cat. No.: B13992766
CAS No.: 81-87-8
M. Wt: 401.2 g/mol
InChI Key: QZJUUWVEZFULLI-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of xanthene and benzoic acid, characterized by the presence of chlorine atoms and hydroxyl groups. This compound is often used in various scientific research fields due to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid typically involves the reaction of 4,5-dichlorophthalic anhydride with resorcinol under acidic conditions. The reaction proceeds through a condensation mechanism, forming the xanthene core. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is widely used in scientific research due to its fluorescent properties. It is employed in:

    Chemistry: As a fluorescent dye and pH indicator.

    Biology: In fluorescence microscopy and flow cytometry for cell imaging.

    Medicine: As a diagnostic tool in imaging techniques.

    Industry: In the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets include cellular components that interact with the fluorescent dye, allowing for visualization and analysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • Hydroxyphenyl fluorescein

Uniqueness

2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is unique due to the presence of chlorine atoms at specific positions, which enhances its reactivity and fluorescent properties compared to other similar compounds .

Properties

CAS No.

81-87-8

Molecular Formula

C20H10Cl2O5

Molecular Weight

401.2 g/mol

IUPAC Name

2-(4,5-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H10Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26)

InChI Key

QZJUUWVEZFULLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Cl)O)Cl)C(=O)O

Origin of Product

United States

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